Calcium dioctadecyl bis(succinate)
Description
Calcium dioctadecyl bis(succinate) (CAS: 17619-51-1, EINECS: 281-795-3) is a calcium-based organometallic compound featuring two octadecyl (C18) chains esterified to a succinic acid backbone. Its structure comprises a calcium ion coordinated to two succinate moieties, each functionalized with long aliphatic chains.
Properties
CAS No. |
17619-51-1 |
|---|---|
Molecular Formula |
C44H82CaO8 |
Molecular Weight |
779.2 g/mol |
IUPAC Name |
calcium;4-octadecoxy-4-oxobutanoate |
InChI |
InChI=1S/2C22H42O4.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h2*2-20H2,1H3,(H,23,24);/q;;+2/p-2 |
InChI Key |
CNYRPDSGKPZOBV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)[O-].CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Calcium Dodecylbenzene Sulfonate (CAS: 119409-06-2)
- Molecular Formula : C₃₆H₅₈CaO₆S₂
- Molecular Weight : 691.052 g/mol
- Key Features :
- Contains sulfonate (-SO₃⁻) head groups and dodecylbenzene hydrophobic tails.
- Stronger acidity (due to sulfonate groups) compared to carboxylates like calcium dioctadecyl bis(succinate), enhancing water solubility and surfactant efficiency.
- Applications: Widely used as a detergent additive, corrosion inhibitor, and emulsifier in industrial formulations .
Comparison :
- Solubility: Calcium dodecylbenzene sulfonate exhibits higher water solubility due to the polar sulfonate group, whereas calcium dioctadecyl bis(succinate) is more lipophilic, favoring nonpolar environments.
- Thermal Stability : The aromatic benzene ring in dodecylbenzene sulfonate enhances thermal stability, whereas the aliphatic chains in the succinate derivative may limit high-temperature performance .
Tocopherol Calcium Succinate (Vitamin E Succinate, CAS: 14638-18-7)
Comparison :
- Bioactivity : The chroman ring in tocopherol succinate provides radical-scavenging properties absent in calcium dioctadecyl bis(succinate).
- Structural Complexity : The vitamin E derivative’s branched alkyl chain and cyclic structure contrast with the linear octadecyl chains of the target compound, affecting membrane permeability and bioavailability .
Calcium Gluconate (CAS: 299-28-5)
Comparison :
- Solubility and Medical Use : Calcium gluconate’s hydrophilic nature enables rapid systemic absorption, unlike the lipophilic dioctadecyl succinate.
- Functionality : While calcium gluconate serves primarily in medical contexts, calcium dioctadecyl bis(succinate) is tailored for industrial applications due to its hydrophobic profile .
Dioctadecyl Succinate Derivatives (e.g., CAS: 84540-43-2)
Comparison :
- Chain Unsaturation : Compounds with hexadecenyl groups (C16:1) exhibit lower melting points and increased reactivity compared to saturated octadecyl chains.
- Functional Additives : Bulky tert-butyl groups in some derivatives enhance steric hindrance, improving performance as light stabilizers in plastics .
Data Table: Key Properties of Calcium Dioctadecyl Bis(succinate) and Comparators
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Calcium Dioctadecyl Bis(succinate) | 17619-51-1 | (Inferred) C₇₆H₁₄₄CaO₈ | ~1220* | Lubricants, surfactants |
| Calcium Dodecylbenzene Sulfonate | 119409-06-2 | C₃₆H₅₈CaO₆S₂ | 691.05 | Detergents, corrosion inhibitors |
| Tocopherol Calcium Succinate | 14638-18-7 | C₆₆H₁₀₆CaO₁₀ | 1095.63 | Pharmaceuticals, antioxidants |
| Calcium Gluconate | 299-28-5 | C₁₂H₂₂CaO₁₄ | 430.37 | Medical treatments, food additives |
| Dioctadecyl Succinate Derivative | 84540-43-2 | C₇₆H₁₄₄CaO₈ | 1226.03 | Polymer stabilizers, lubricants |
*Estimated based on structural analogs .
Research Findings and Industrial Relevance
- Surfactant Performance: Calcium dodecylbenzene sulfonate outperforms carboxylates like calcium dioctadecyl bis(succinate) in aqueous systems due to its ionic sulfonate group, but the latter may excel in nonpolar media .
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